![molecular formula C21H24O2 B14273497 1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] CAS No. 141455-55-2](/img/structure/B14273497.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] is an organic compound with a complex structure It consists of a propane backbone with two benzene rings attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] typically involves the reaction of 1,3-dibromopropane with 2-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
- 1,1’-[Methylenebis(oxy)]bis[2-methylbenzene]
- 1,1’-[Propane-2,2-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the propane backbone and ether linkages contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
141455-55-2 |
---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-prop-2-enyl-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C21H24O2/c1-3-10-18-12-5-7-14-20(18)22-16-9-17-23-21-15-8-6-13-19(21)11-4-2/h3-8,12-15H,1-2,9-11,16-17H2 |
InChI Key |
PZCWHLZQWALFST-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCOC2=CC=CC=C2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.